cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol
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Overview
Description
cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol: is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is a derivative of cyclohexene and contains a hydroxyl group and a methanol group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol typically involves the hydroxylation of alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and oxidizing agents like potassium permanganate (KMnO4) under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where the reactants are subjected to continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halides and amines.
Scientific Research Applications
Chemistry: cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxylation and oxidation. It serves as a model compound for understanding the mechanisms of these biochemical processes .
Medicine: Its hydroxyl and methanol groups make it a versatile building block for drug development .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The methanol group can also participate in various biochemical pathways, influencing the compound’s overall reactivity and function .
Comparison with Similar Compounds
- trans-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol
- p-Menth-6-en-2,8-diol
- Sobrerol
Comparison: cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol is unique due to its specific cis-configuration, which influences its reactivity and interaction with other molecules. Compared to its trans-isomer, the cis-configuration may result in different physical and chemical properties, such as melting point, boiling point, and solubility. The presence of both hydroxyl and methanol groups also distinguishes it from other similar compounds, making it a versatile intermediate in various chemical reactions .
Properties
CAS No. |
54164-89-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
OMDMTHRBGUBUCO-RKDXNWHRSA-N |
SMILES |
CC1=CCC(CC1O)C(C)(C)O |
Isomeric SMILES |
CC1=CC[C@H](C[C@H]1O)C(C)(C)O |
Canonical SMILES |
CC1=CCC(CC1O)C(C)(C)O |
Key on ui other cas no. |
54164-89-5 |
Synonyms |
1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol 1-methyl-alpha-hydroxyisopropylcyclohexenol-6 Sobrepin sobrerol sobrerol, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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